molecular formula C11H17NO B3429513 Ethyl[2-(4-methoxyphenyl)ethyl]amine CAS No. 749849-18-1

Ethyl[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B3429513
CAS No.: 749849-18-1
M. Wt: 179.26 g/mol
InChI Key: XSGSTHQZHRLSHO-UHFFFAOYSA-N
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Description

Ethyl[2-(4-methoxyphenyl)ethyl]amine, also known as 2-(4-methoxyphenyl)ethylamine, is an organic compound with the molecular formula C11H17NO. It is a derivative of phenethylamine, where the ethyl group is substituted at the nitrogen atom. This compound is known for its applications in organic synthesis and its role as a precursor in the production of various other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl[2-(4-methoxyphenyl)ethyl]amine can be synthesized through several methods. One common approach involves the alkylation of 4-methoxyphenethylamine with ethyl halides under basic conditions. The reaction typically uses a strong base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by the addition of an ethyl halide to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[2-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Ethyl[2-(4-methoxyphenyl)ethyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-ethyl-2-(4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-12-9-8-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGSTHQZHRLSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801297185
Record name N-Ethyl-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749849-18-1
Record name N-Ethyl-4-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=749849-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-4-methoxybenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801297185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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